[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone: is a complex organic compound that features both an indole and a piperazine moiety The indole structure is known for its presence in many bioactive molecules, while the piperazine ring is often found in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the piperazine derivative can be prepared via nucleophilic substitution reactions. The final step involves coupling these two moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted under nucleophilic conditions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it can be used to study the interactions of indole and piperazine derivatives with various biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of other bioactive compounds .
Mechanism of Action
The mechanism of action of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The indole moiety can bind to various receptors, while the piperazine ring can enhance the binding affinity and selectivity. This dual interaction can modulate the activity of the receptors, leading to various biological effects .
Comparison with Similar Compounds
- [2-methoxyphenyl][piperazin-1-yl]methanone
- 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness: The uniqueness of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone lies in its combined indole and piperazine structure, which allows for a wide range of biological activities and potential therapeutic applications. The presence of methoxy groups further enhances its chemical reactivity and potential for modification .
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)indol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O3/c1-28-17-16-24-11-10-18-19(6-5-8-20(18)24)23(27)26-14-12-25(13-15-26)21-7-3-4-9-22(21)29-2/h3-11H,12-17H2,1-2H3 |
InChI Key |
XKCGALWDLLTMGR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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